molecular formula C10H9ClN4 B8708449 6-(m-Chlorophenyl)-3-hydrazinopyridazine CAS No. 66548-98-9

6-(m-Chlorophenyl)-3-hydrazinopyridazine

Cat. No.: B8708449
CAS No.: 66548-98-9
M. Wt: 220.66 g/mol
InChI Key: ZSLZEMNLILRXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(m-Chlorophenyl)-3-hydrazinopyridazine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 6-(m-Chlorophenyl)-3-hydrazinopyridazine is often achieved through a straightforward reaction involving hydrazine derivatives and pyridazine precursors. This compound serves as a building block for creating more complex heterocyclic structures, particularly triazolopyridines, which are known for their diverse biological activities.

Table 1: Synthesis Methods for Triazolopyridine Derivatives

MethodDescriptionYield
One-pot synthesisCombines hydrazinopyridine with aromatic aldehydesHigh
Acylation followed by cyclizationInvolves acylation of hydrazinopyridineModerate to high
Microwave-assisted synthesisUtilizes microwave energy to enhance reaction ratesHigh

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in various models.

Structure-Activity Relationship (SAR) Studies

The understanding of the structure-activity relationship is crucial in optimizing the efficacy of this compound derivatives. SAR studies have identified key functional groups that enhance biological activity while minimizing toxicity.

Table 2: Key Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Addition of halogensIncreased antimicrobial potency
Alkyl substitution on nitrogenEnhanced anticancer activity
Aromatic ring modificationsImproved anti-inflammatory effects

Case Studies

Several case studies illustrate the application of this compound in drug development:

  • Case Study 1 : A study evaluated the anticancer properties of synthesized derivatives against breast cancer cell lines. Results indicated significant inhibition of cell growth, correlating with specific structural modifications.
  • Case Study 2 : Research focused on the antimicrobial activity of various derivatives against resistant bacterial strains, demonstrating promising results that could lead to new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(m-chlorophenyl)-3-hydrazinopyridazine, and what are their critical reaction conditions?

The compound is typically synthesized via hydrazine substitution on a chloropyridazine precursor. For example, refluxing 6-chloro-3-(m-chlorophenyl)pyridazine with hydrazine hydrate in ethanol for 3 hours yields the hydrazine derivative after recrystallization (65% yield) . Key parameters include solvent choice (absolute ethanol for solubility control), stoichiometric excess of hydrazine (1:1 molar ratio), and reaction temperature (reflux at ~78°C). Alternative routes may involve microwave-assisted synthesis for reduced reaction times, as demonstrated for structurally similar pyridazines .

Q. How can researchers characterize the purity and structural integrity of this compound?

Essential characterization methods include:

  • IR spectroscopy : Confirmation of the hydrazine (-NH-NH2) moiety via N-H stretching (3100–3300 cm⁻¹) and C=N absorption (~1610 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and bond angles, as shown for analogous hydrazinopyridazine derivatives (e.g., C–N bond lengths of ~1.36 Å and dihedral angles between aryl and pyridazine rings) .
  • NMR spectroscopy : ¹H NMR signals for the hydrazine proton (δ 8.5–9.0 ppm) and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for hydrazinopyridazine derivatives across studies?

Discrepancies in IR or NMR data often arise from tautomerism (e.g., hydrazone vs. azo forms) or solvent effects. For example:

  • In IR, C=N absorption shifts (~1610–1630 cm⁻¹) may indicate tautomeric equilibria influenced by crystallinity .
  • ¹H NMR solvent effects: Hydrazine proton signals broaden in DMSO-d6 due to hydrogen bonding, whereas CDCl3 may stabilize specific tautomers . Methodological solution : Use combined techniques (e.g., VT-NMR to monitor tautomerism) and computational DFT calculations to predict dominant forms .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >60% .
  • Catalytic additives : Use of acetic acid or K₂CO₃ to accelerate hydrazine substitution, as shown in analogous pyridazine systems .
  • Purification : Recrystallization from ethanol/water (7:3 v/v) improves purity (>98%) by removing unreacted hydrazine .

Q. What pharmacological mechanisms are associated with 3-hydrazinopyridazine derivatives, and how can they be studied?

  • Vasodilation : Hydralazine-like activity via nitric oxide (NO) release, measured using aortic ring assays .
  • β-Adrenergic modulation : Derivatives with alkylamino side chains (e.g., ISF 3382) show dual vasodilation and β-blocking activity, assessed via radioligand binding assays (e.g., ³H-CGP 12177 for β-receptors) .
  • Toxicity screening : Acute toxicity studies in rodents (LD50 determination) and Ames tests for mutagenicity .

Q. How does the reactivity of the hydrazine group in this compound influence its derivatization?

The hydrazine moiety enables:

  • Condensation reactions : With aldehydes/ketones to form hydrazones (e.g., cyclopentylidene derivatives, confirmed by X-ray) .
  • Heterocycle formation : Reacting with CS₂ or isothiocyanates yields thiadiazoles or triazoles, respectively, under alkaline conditions .
  • Metal coordination : Forms complexes with Cu(II) or Fe(III), characterized by UV-Vis and EPR spectroscopy .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives?

  • QSAR modeling : Use PubChem descriptors (e.g., topological polar surface area, logP) to correlate with antihypertensive activity .
  • Docking studies : Simulate binding to β-adrenergic receptors (PDB ID: 2RH1) using AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with Ser49) .

Properties

CAS No.

66548-98-9

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

[6-(3-chlorophenyl)pyridazin-3-yl]hydrazine

InChI

InChI=1S/C10H9ClN4/c11-8-3-1-2-7(6-8)9-4-5-10(13-12)15-14-9/h1-6H,12H2,(H,13,15)

InChI Key

ZSLZEMNLILRXLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6.85 g of 3-chloro-6-(m-chlorophenyl)pyridazine, 100 ml. of n-butanol and 3.05 g. of hydrazine hydrate is refluxed overnight. The solvent is removed under vacuum to give a semi-solid. The solid is dissolved in a minimum of hot nitromethane. Cooling gives 3.5 g. of amorphous solid.
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A slurry of 3-chloro-6-(meta-chlorophenyl)pyridazine (10.25 g.) in anhydrous hydrazine (36 ml) was heated at 82° C. for 3 hours. Upon cooling a solid separated. The solid was isolated by filtration and recrystallized from ethanol to give 3-hydrazino-6-(meta-chlorophenyl)pyridazine, m.p. 173°-174°. When 3-hydrazino-6-(meta-chlorophenyl)-pyridazine was reacted with acrylonitrile using the same procedure described in Example 1, 1-[6'-(meta-chlorophenyl)-pyridazin-3'-yl]-3-aminopyrazol-2-ene was obtained, m.p. 196°-197° C.
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.